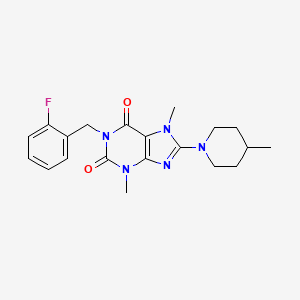![molecular formula C18H14ClNO B11567803 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B11567803.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to a methoxyquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 8-methoxyquinoline.
Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 8-methoxyquinoline in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Ethenylation: The intermediate compound undergoes an ethenylation reaction using a suitable reagent such as vinyl magnesium bromide. This step introduces the ethenyl group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
化学反应分析
Types of Reactions
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,5-trinitrobenzene
- 2-(3-chlorophenyl)ethylamine
Uniqueness
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C18H14ClNO |
|---|---|
分子量 |
295.8 g/mol |
IUPAC 名称 |
2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline |
InChI |
InChI=1S/C18H14ClNO/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13/h2-12H,1H3/b10-8+ |
InChI 键 |
AOCBGPAPXZLOAI-CSKARUKUSA-N |
手性 SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11567721.png)
![N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B11567726.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567736.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dichlorobenzamide](/img/structure/B11567744.png)
![2-amino-4-(4-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11567755.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B11567767.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11567775.png)

![methyl 4-{7-[(furan-2-ylmethyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567782.png)

![2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11567792.png)
![2-(4-Iodophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11567799.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567800.png)
![Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11567801.png)
